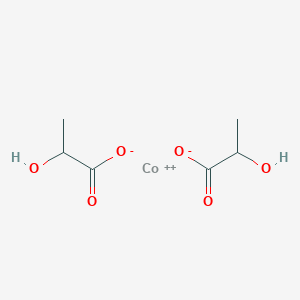
Cobalt dilactate
Overview
Description
Synthesis Analysis
The synthesis of cobalt complexes can be achieved through various methods, including hydrothermal synthesis and coordination with different ligands. For instance, a layered cobalt succinate was prepared under hydrothermal conditions from a mixture of Co(II) chloride hexahydrate, succinic acid, potassium hydroxide, and water at 180 °C . Another synthesis method reported the formation of a Cobalt(II) compound with cinoxacinate ions, which was crystallized in the trigonal system . These methods highlight the versatility of cobalt chemistry and the ability to tailor the synthesis conditions to obtain specific cobalt complexes.
Molecular Structure Analysis
The molecular structures of cobalt complexes are determined using techniques such as single-crystal X-ray diffraction. The layered cobalt succinate mentioned in paper presents a structure with metal oxide layers and 14-membered ring windows. The cobalt atoms are linked within each layer by succinate anions. In another example, the cobalt(II) ion in the cinoxacinate complex is bonded to six oxygen atoms in a slightly distorted octahedral environment . These studies demonstrate the complex and varied nature of cobalt coordination environments.
Chemical Reactions Analysis
Cobalt complexes are known to participate in various chemical reactions, including catalytic processes. For example, well-defined cobalt complexes serve as homogeneous catalysts for the production of polycarbonates and cyclic carbonates from the coupling of carbon dioxide and epoxides . Additionally, cobalt(II) clathrochelates have been shown to catalyze the production of hydrogen from H+ ions, with the efficiency of this process being enhanced by immobilization on a gold surface . These reactions underscore the importance of cobalt complexes in catalysis and their potential applications in sustainable chemistry.
Physical and Chemical Properties Analysis
Scientific Research Applications
Biological Applications and Imaging
Cobalt complexes exhibit fascinating redox and magnetic properties, making them suitable for a broad spectrum of applications in biology and medicine. Their use in imaging and therapy is particularly promising, showcasing cobalt's potential in enhancing diagnostic and therapeutic techniques (Renfrew et al., 2017).
Catalysts for Environmental Remediation
Cobalt catalysts have been utilized in the coupling of carbon dioxide and epoxides to produce polycarbonates and cyclic carbonates, showcasing an innovative approach to mitigating climate change by converting CO2 into useful products (Xiao‐Bing Lu & Darensbourg, 2012).
Geometallurgy and Ore Processing
The unique physical properties of cobalt make it critical for high-tech applications such as rechargeable batteries. The efficient recovery of cobalt from various ores is challenging due to the variability of cobalt-containing deposits, necessitating advanced processing techniques for sustainable sourcing (Dehaine et al., 2021).
Electrochemical CO2 Reduction
Cobalt porphyrins, used in covalent organic frameworks (COFs), have shown enhanced activity for the electrochemical reduction of CO2 to CO, a critical step towards the development of sustainable fuel technologies (Lin et al., 2015).
Selective Metal Separation
In the context of waste treatment and metal recovery, cobalt compounds have facilitated the selective separation of cobalt from solutions containing other metals, highlighting the importance of cobalt in environmental management and recycling processes (Surucu et al., 2012).
Advanced Material Synthesis
Cobalt-based catalysts and materials, including cobalt ferrites and cobalt sulfides, have found applications in diverse areas such as catalysis, biomedicine, sensors, energy storage, and hydrogen production, underscoring the versatility of cobalt in enhancing material properties for technological advancements (Jauhar et al., 2016).
Mechanism of Action
Target of Action
Cobalt dilactate, also known as cobalt lactate, is a chemical compound that primarily targets the cobalt ion . Cobalt ions are known to form stable complexes with cyanide, which is a mechanism utilized by certain cobalt-based compounds . Cobalt ions are also involved in the formation of cobalamin, a unique metal complex coenzyme .
Mode of Action
This compound interacts with its targets by forming stable complexes. For example, one mole of cobalt can bind to six moles of cyanide, creating less toxic cobalt cyanides which can be excreted in the urine . This interaction results in the detoxification of cyanide, making cobalt-based compounds potential antidotes for cyanide poisoning .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of cobalamin. Cobalamin is synthesized by two pathways: aerobic and anaerobic, each requiring up to 30 enzymes . Within these pathways, a cobaltochelatase catalyzes the insertion of the cobalt ion into the tetrapyrrole . This compound, therefore, plays a crucial role in the biosynthesis of cobalamin, which represents one of the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It is known that cobalt ions are soluble in water , which may influence their bioavailability and distribution in the body. More research is needed to fully understand the ADME properties of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the formation of cobalamin and the detoxification of cyanide. Cobalamin plays an essential role as an electron transfer mediator in reductive dechlorination of chlorinated organics . On the other hand, the formation of less toxic cobalt cyanides helps in the detoxification of cyanide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, cobalt-based catalysts have been found to show different activities in acidic environments . Moreover, the presence of other substances, such as cyanide, can also affect the action of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cobalt dilactate plays a significant role in biochemical reactions, primarily due to the presence of cobalt. Cobalt is an essential element for humans and other animals, but high doses can be harmful to human health . It is present in some foods such as green vegetables, various spices, meat, milk products, seafood, and eggs, and in drinking water . Cobalt is an integral component of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation .
Cellular Effects
This compound can have varying effects on different types of cells. For instance, cobalt exposure at levels as low as 0.5 and 1 mM visibly inhibits growth in Escherichia coli . Furthermore, cobalt and nickel exposure leads to DNA double-strand breaks, decelerating replication fork progression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, cobalt-mediated radical polymerization involves a catalytic chain transfer mechanism where cobalt(III) hydride species facilitate hydrogen atom transfer to olefins (Co-MHAT) . This process is widely employed in Markovnikov-selective hydrofunctionalization reactions of unsaturated small molecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study showed that consumption of cobalt at low doses could play a vital role in the control of ulcerative colitis, while higher doses can contribute to exacerbation of intestinal inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. Cobalamin acts as the cofactor for two enzymes, i.e., methylmalonyl-CoA mutase and methionine synthase, in humans . Both enzymes are important for health .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Cobalt transporters in prokaryotes are responsible for transporting the transition metal ion across cell membranes to provide it for synthesis of coenzyme B12 and for incorporation into cobalt-containing enzymes .
Subcellular Localization
Cobalt, the central element in this compound, is known to be an integral part of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation . This suggests that this compound may be localized in the areas of the cell where these enzymes are active.
properties
IUPAC Name |
cobalt(2+);2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKOWSPRKCWBV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936286 | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16039-54-6 | |
| Record name | Cobalt lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
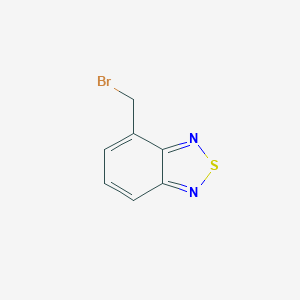
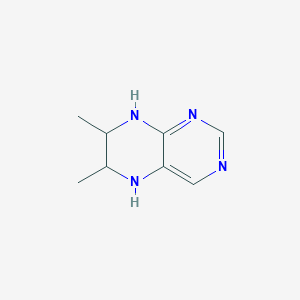
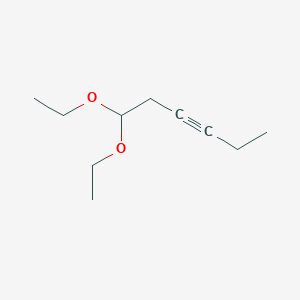
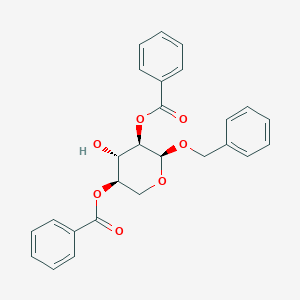
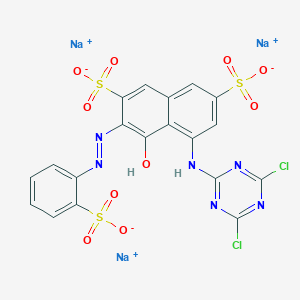
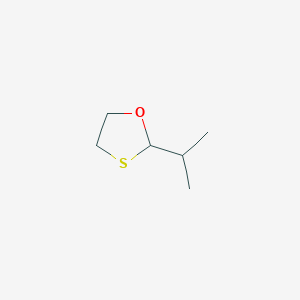
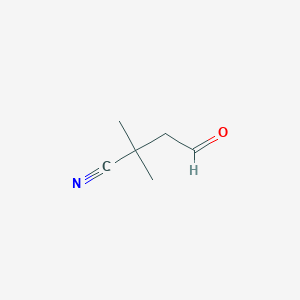

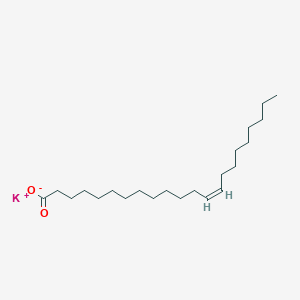
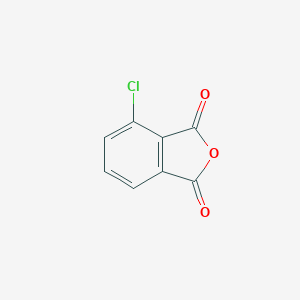
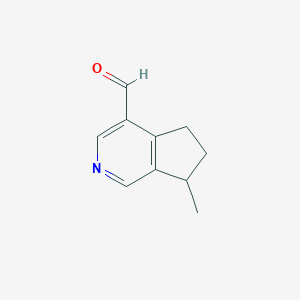
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)